Cas no 1333145-04-2 (Benzyl 3-bromophenethylcarbamate)

Benzyl 3-bromophenethylcarbamate is a synthetic carbamate derivative with applications in organic synthesis and pharmaceutical research. Its structure features a benzyl-protected carbamate group and a 3-bromophenethyl moiety, making it a versatile intermediate for constructing complex molecules. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the carbamate group provides stability and controlled reactivity. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and compatibility with diverse reaction conditions. High purity and well-defined structural properties ensure reproducibility in research applications.
Benzyl 3-bromophenethylcarbamate structure
1333145-04-2 structure
Product Name:Benzyl 3-bromophenethylcarbamate
CAS No:1333145-04-2
MF:C16H16BrNO2
MW:334.207743644714
CID:6229724
PubChem ID:127503621
Update Time:2025-06-08

Benzyl 3-bromophenethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl 3-bromophenethylcarbamate
    • A1-41070
    • 1333145-04-2
    • EN300-7066687
    • benzyl N-[2-(3-bromophenyl)ethyl]carbamate
    • Benzyl 3-bromophenethylcarbamate
    • Inchi: 1S/C16H16BrNO2/c17-15-8-4-7-13(11-15)9-10-18-16(19)20-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,18,19)
    • InChI Key: HTWQSFVNWLXSCQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CCNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 333.03644g/mol
  • Monoisotopic Mass: 333.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 38.3Ų

Benzyl 3-bromophenethylcarbamate Pricemore >>

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Benzyl 3-bromophenethylcarbamate Related Literature

Additional information on Benzyl 3-bromophenethylcarbamate

Benzyl 3-bromophenethylcarbamate (CAS No. 1333145-04-2): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research

Benzyl 3-bromophenethylcarbamate (CAS No. 1333145-04-2) is a unique and versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential applications in various areas, including drug discovery, organic synthesis, and materials science. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements involving Benzyl 3-bromophenethylcarbamate.

The molecular formula of Benzyl 3-bromophenethylcarbamate is C15H14BrNO2, with a molecular weight of approximately 326.18 g/mol. The compound features a benzyl group attached to a carbamate moiety, which is further substituted with a 3-bromophenethyl group. This unique combination of functional groups imparts specific chemical and biological properties to the molecule, making it an interesting subject for scientific investigation.

In terms of physical properties, Benzyl 3-bromophenethylcarbamate is typically a white to off-white solid at room temperature. It is moderately soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are crucial for its use in various experimental protocols and applications.

The synthesis of Benzyl 3-bromophenethylcarbamate can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 3-bromophenethylamine with benzyl chloroformate in the presence of a base such as triethylamine or sodium hydride. This reaction proceeds via nucleophilic substitution, forming the desired carbamate product with high selectivity and yield.

Recent research has highlighted the potential of Benzyl 3-bromophenethylcarbamate in drug discovery and development. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer cell proliferation. The bromine substituent on the phenethyl group plays a crucial role in enhancing the compound's binding affinity to target proteins, thereby improving its therapeutic potential.

In addition to its biological activities, Benzyl 3-bromophenethylcarbamate has been explored for its use as a building block in organic synthesis. Its reactivity and functional group diversity make it an attractive starting material for the preparation of more complex molecules with diverse applications. For instance, researchers have utilized this compound as an intermediate in the synthesis of novel antiviral agents and anti-inflammatory drugs.

The safety profile of Benzyl 3-bromophenethylcarbamate is an important consideration for its use in both laboratory settings and industrial applications. While it is generally considered safe when handled properly, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.

In conclusion, Benzyl 3-bromophenethylcarbamate (CAS No. 1333145-04-2) is a versatile compound with promising applications in chemical and pharmaceutical research. Its unique molecular structure and favorable properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new uses and benefits of this compound will be discovered, contributing to the advancement of science and medicine.

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